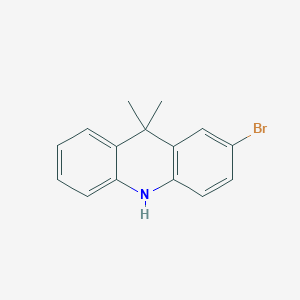
2-Bromo-9,9-dimethyl-9,10-dihydroacridine
Übersicht
Beschreibung
2-Bromo-9,9-dimethyl-9,10-dihydroacridine is a chemical compound with the CAS Number: 1443680-94-1 . It has a molecular weight of 288.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to a 9,10-dihydroacridine ring system, which is further substituted with two methyl groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
2-Bromo-9,9-dimethyl-9,10-dihydroacridine and its derivatives have been extensively researched for their application in OLEDs. A study highlights the synthesis of a novel intermediate based on 9,10-dihydroacridine, which was used to create a host material for blue and red phosphorescent OLEDs, achieving external quantum efficiencies above 10% (Liu et al., 2016). Moreover, the potential of using acridine moieties to create blue thermally activated delayed fluorescence (TADF) emitters has been explored, with the resulting solution-processed OLEDs exhibiting impressive efficiencies (Chen et al., 2021).
Exciplex-based OLEDs
Research also indicates the synthesis of novel D–A–D-type donor materials incorporating different molecular conformations of 9,9-dimethyl-9,10-dihydroacridine for use in exciplex-based OLEDs, suggesting improvements in device efficiency (Zhang et al., 2021).
Stimuli-Responsive Luminescence
Studies indicate the preparation of disilane-bridged triads incorporating 9,9-dimethyl-9,10-dihydroacridine groups. These compounds exhibited fluorescence in the solid state and dual emission behavior in solution, showing potential in stimuli-responsive luminescent applications (Miyabe et al., 2022).
Spectroscopic Properties
Investigations into the synthesis and physicochemical properties of methoxy-substituted diphenyldihydroacridine and its analogues, including those with 9,9-dimethyl-9,10-dihydroacridine moieties, provide insights into the effects of Si and Ge bridging atoms on their stability and spectroscopic properties (Suzuki et al., 2016).
Crystal Structure Analysis
Research on the crystal structure of 4,9-dimethyl-9,10-dihydroacridine offers valuable insights into its structural composition, which is crucial for understanding its interaction in various applications (Sourdon et al., 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-Bromo-9,9-dimethyl-9,10-dihydroacridine are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular and extracellular environment.
Eigenschaften
IUPAC Name |
2-bromo-9,9-dimethyl-10H-acridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-15(2)11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUZMWSTBGKDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC3=C1C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



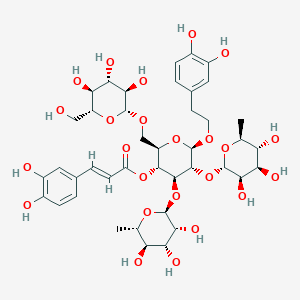
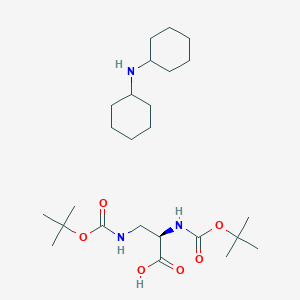
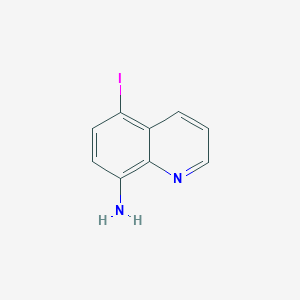



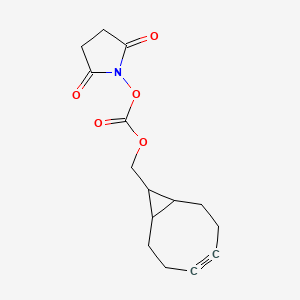

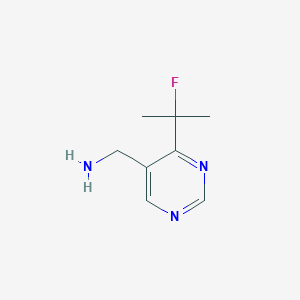
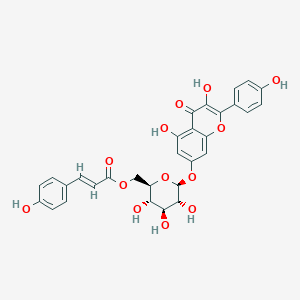


![4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B3027907.png)
![4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B3027908.png)